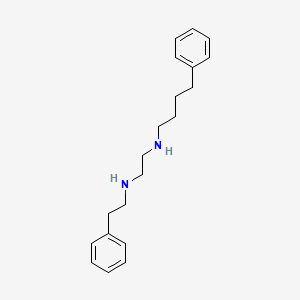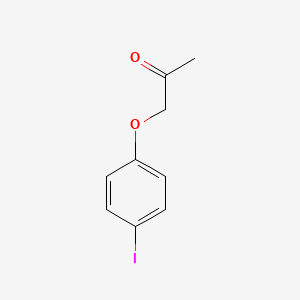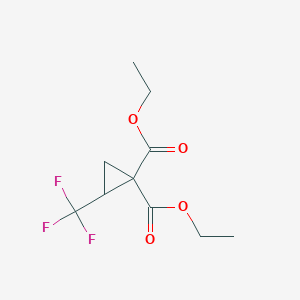![molecular formula C9H8N2 B14230588 Pyrrolo[2,3-d]azocine](/img/structure/B14230588.png)
Pyrrolo[2,3-d]azocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6Z)-1H-Pyrrolo[2,3-d]azocine: is a nitrogen-containing heterocyclic compound. It is part of a class of compounds known for their unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure consists of a fused pyrrole and azocine ring system, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6Z)-1H-Pyrrolo[2,3-d]azocine typically involves the formation of the pyrrole ring followed by the construction of the azocine ring. One common method includes the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with primary amines in the presence of a catalyst like iron (III) chloride . The azocine ring can be formed through cyclization reactions involving suitable precursors and conditions.
Industrial Production Methods: Industrial production of (6Z)-1H-Pyrrolo[2,3-d]azocine may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: (6Z)-1H-Pyrrolo[2,3-d]azocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[2,3-d]azocine-2,3-dione, while reduction can produce this compound derivatives with reduced functional groups.
Scientific Research Applications
Chemistry: In chemistry, (6Z)-1H-Pyrrolo[2,3-d]azocine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a valuable tool in drug discovery.
Medicine: In medicine, (6Z)-1H-Pyrrolo[2,3-d]azocine derivatives are investigated for their therapeutic potential. They may exhibit activity against various diseases, including cancer and neurological disorders.
Industry: Industrially, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (6Z)-1H-Pyrrolo[2,3-d]azocine involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Pyridine: A six-membered aromatic heterocycle with nitrogen.
Pyrrole: A five-membered aromatic heterocycle with nitrogen.
Pyrrolopyrazine: A nitrogen-containing heterocyclic compound with a pyrrole and pyrazine ring.
Uniqueness: (6Z)-1H-Pyrrolo[2,3-d]azocine is unique due to its fused ring system, which imparts distinct chemical and physical properties. Compared to pyridine and pyrrole, it offers a more complex structure that can interact with a broader range of molecular targets. Pyrrolopyrazine, while similar, has different electronic and steric characteristics due to the presence of the pyrazine ring.
Properties
Molecular Formula |
C9H8N2 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
(3aZ,5Z,9E)-1H-pyrrolo[2,3-d]azocine |
InChI |
InChI=1S/C9H8N2/c1-2-8-3-7-11-9(8)4-6-10-5-1/h1-7,11H/b2-1?,5-1-,6-4?,8-2-,9-4+,10-5?,10-6? |
InChI Key |
LHVDBYUBKHUSBF-WAORBEIZSA-N |
Isomeric SMILES |
C\1=C\N=C/C=C/2\C(=C1)\C=CN2 |
Canonical SMILES |
C1=CN=CC=C2C(=C1)C=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-6-[(trimethylstannyl)ethynyl]pyridine](/img/structure/B14230521.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-phenyl-9-(trifluoromethyl)-](/img/structure/B14230526.png)
![(E,E)-N,N'-(1,2-Phenylene)bis(1-{2-[(prop-2-en-1-yl)oxy]phenyl}methanimine)](/img/structure/B14230533.png)
![6-[5-Amino-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14230545.png)
![2-(Cyclohexylmethyl)-3,8a-dihydrocyclohepta[c]pyrrol-1(2H)-one](/img/structure/B14230546.png)

![2-{[(6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Heptadecafluorotridecan-3-yl)oxy]carbonyl}hydrazine-1-carboxylate](/img/structure/B14230552.png)

![2-{[2-(2-Methylphenyl)-2-phenylethenyl]sulfanyl}pyrimidine](/img/structure/B14230559.png)
![N-phenyl-5-[(2-sulfanylacetyl)amino]pentanamide](/img/structure/B14230564.png)

![Hexanoic acid, 6-[[[[(4-methylphenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B14230587.png)
![5-[5-(10-Iododecyl)thiophen-2-YL]-2-(5-octylthiophen-2-YL)pyridine](/img/structure/B14230602.png)
